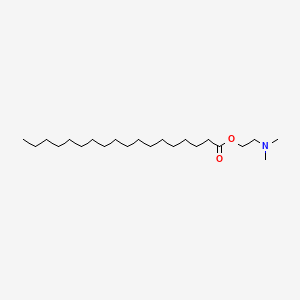

Dimethylaminoethyl stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39840-30-7 |

|---|---|

Molecular Formula |

C22H45NO2 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl octadecanoate |

InChI |

InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3/h4-21H2,1-3H3 |

InChI Key |

SXIOLYXSOHUULZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethylaminoethyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoethyl stearate, also known by its IUPAC name 2-(dimethylamino)ethyl octadecanoate, is a cationic amino ester lipid. Its structure, comprising a long hydrophobic stearate tail and a tertiary amine headgroup, imparts amphiphilic properties. This makes it a valuable component in various formulations, particularly in the field of drug delivery. As an ionizable cationic lipid, this compound is of significant interest for its role in lipid nanoparticles (LNPs) designed for the delivery of nucleic acids, such as mRNA and siRNA.[1][2] The positive charge of the amine group at acidic pH facilitates the encapsulation of negatively charged genetic material and aids in the endosomal escape of the payload into the cytoplasm of target cells.[2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of stearic acid with N,N-dimethylethanolamine. This reaction involves the formation of an ester bond between the carboxylic acid group of stearic acid and the hydroxyl group of N,N-dimethylethanolamine, with the concurrent removal of water. To drive the equilibrium towards the product, the reaction is typically conducted at elevated temperatures, and often in the presence of an acid catalyst. The water formed during the reaction is continuously removed to ensure a high yield.

Reaction Scheme:

Experimental Workflow: Synthesis of this compound

Detailed Experimental Protocols

Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound via direct esterification.

Materials:

-

Stearic Acid (1.0 eq)

-

N,N-Dimethylethanolamine (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add stearic acid, N,N-dimethylethanolamine, p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the reaction mixture to reflux (approximately 140-160°C) with vigorous stirring under an inert nitrogen atmosphere.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete (typically after several hours, when water formation ceases), cool the mixture to room temperature.

-

Neutralize the reaction mixture by washing it with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography or vacuum distillation to yield pure this compound.

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

3.2.3. Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with gas chromatography (GC-MS) for separation and identification. Electrospray ionization (ESI) is another common technique for analyzing such compounds.[5]

Data Summary

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | 2-(dimethylamino)ethyl octadecanoate |

| Synonyms | This compound |

| CAS Number | 39840-30-7 |

| Molecular Formula | C₂₂H₄₅NO₂ |

| Molecular Weight | 355.6 g/mol |

| Melting Point | 25 °C |

| Boiling Point | 205 °C @ 3 Torr |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.1 | t | -O-CH₂ -CH₂-N(CH₃)₂ |

| ~2.6 | t | -O-CH₂-CH₂ -N(CH₃)₂ |

| ~2.3 | s | -N(CH₃ )₂ |

| ~2.2 | t | -CH₂ -COO- |

| ~1.6 | m | -CH₂-CH₂ -COO- |

| ~1.2-1.3 | m | -(CH₂ )₁₄- |

| ~0.9 | t | CH₃ -(CH₂)₁₆- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~174 | C =O (Ester) |

| ~62 | -O-C H₂- |

| ~58 | -C H₂-N(CH₃)₂ |

| ~45 | -N(C H₃)₂ |

| ~34 | -C H₂-COO- |

| ~32 | -C H₂-CH₃ |

| ~29-30 | -(C H₂)₁₃- |

| ~25 | -CH₂-C H₂-COO- |

| ~22 | -C H₂-CH₂-CH₃ |

| ~14 | C H₃- |

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (alkane) |

| ~1170 | Strong | C-O stretching (ester) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 355 | [M]⁺ (Molecular ion) |

| 72 | [CH₂N(CH₃)₂]⁺ |

Mechanism of Action in Drug Delivery

This compound is a key component in lipid nanoparticles for the delivery of nucleic acids due to its ionizable nature. At a physiological pH of 7.4, the tertiary amine headgroup is largely deprotonated and neutral, which reduces toxicity and non-specific interactions in the bloodstream. Upon endocytosis into a target cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the dimethylaminoethyl headgroup, rendering it positively charged. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[2][3]

Proposed Mechanism of Endosomal Escape

Conclusion

This compound is a versatile cationic lipid whose synthesis via direct esterification is a straightforward and scalable process. Its characterization through standard analytical techniques such as NMR, FTIR, and mass spectrometry confirms its structure and purity. The ionizable nature of this lipid makes it a critical component in advanced drug delivery systems, particularly for nucleic acid therapeutics, where it plays a pivotal role in payload encapsulation and endosomal escape. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and nanomedicine.

References

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Dimethylaminoethyl esters for trace, rapid analysis of fatty acids by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Dimethylaminoethyl Stearate in Lipid Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dimethylaminoethyl (DMAE) stearate and similar tertiary amine-containing ionizable lipids within lipid nanoparticles (LNPs), a critical component in the delivery of mRNA therapeutics. While specific quantitative data and detailed experimental protocols for DMAE-stearate are not extensively available in the public domain, this guide will use the well-characterized and structurally related ionizable lipid, DLin-MC3-DMA, as a representative example to illustrate the principles of LNP formulation, characterization, and cellular action.

The Pivotal Role of Ionizable Lipids in mRNA Delivery

Ionizable lipids are a cornerstone of modern LNP technology, enabling the safe and effective intracellular delivery of nucleic acid payloads. DMAE-stearate, a tertiary amine-containing lipid, is designed to be near-neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome. This pH-sensitive charge is the key to its mechanism of action, which can be broken down into two critical phases:

-

mRNA Encapsulation: During the formulation of LNPs, which typically occurs at a low pH, the tertiary amine group of DMAE-stearate is protonated, conferring a positive charge to the lipid. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of mRNA, leading to the efficient encapsulation of the nucleic acid cargo within the core of the LNP.

-

Endosomal Escape: Once the LNP is taken up by a cell into an endosome, the internal environment of the endosome becomes progressively more acidic. This drop in pH again leads to the protonation of the ionizable lipid. The resulting positive charge on the lipid is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm where it can be translated into protein.

Cellular Uptake and Intracellular Trafficking

The journey of an LNP from the bloodstream into the cytoplasm of a target cell is a multi-step process. For many LNP formulations, cellular uptake is mediated by the adsorption of apolipoprotein E (ApoE) from the serum onto the surface of the nanoparticle. This LNP-ApoE complex is then recognized by low-density lipoprotein receptors (LDLR) on the surface of cells, particularly hepatocytes, leading to receptor-mediated endocytosis.

The "Proton Sponge" Effect and Endosomal Escape

The release of the mRNA cargo from the endosome is the most critical and challenging step in the delivery process. The "proton sponge" theory is a widely accepted model for how this occurs. As the endosome matures, proton pumps in its membrane actively transport H+ ions into the lumen, lowering the internal pH.

The tertiary amine of the ionizable lipid within the LNP acts as a "proton sponge," absorbing these protons and becoming positively charged. This influx of protons is followed by a passive influx of chloride ions to maintain charge neutrality, leading to an increase in osmotic pressure within the endosome. The endosome swells and eventually ruptures, releasing the LNP and its mRNA cargo into the cytoplasm.

Quantitative Data Summary

| Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) | Reference |

| DLin-MC3-DMA | 50:10:38.5:1.5 | 80 - 100 | < 0.2 | -5 to +5 | > 90% | [1][2] |

| DLin-MC3-DMA | 40:10:48:2 | ~50 | ~0.2 | Neutral | > 90% | [2] |

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and characterization of mRNA-loaded LNPs. These protocols are based on a formulation using DLin-MC3-DMA as the ionizable lipid and are representative of the methodologies used in the field.

Synthesis of mRNA-LNPs by Microfluidics

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for precise control over nanoparticle formation.

Materials:

-

DLin-MC3-DMA (or other ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

-

mRNA encoding a reporter protein (e.g., Luciferase)

-

Ethanol (200 proof, anhydrous)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing system (e.g., NanoAssemblr Benchtop, Precision NanoSystems)

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Prepare the Lipid Stock Solution: Dissolve the lipids (DLin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration should be between 10-25 mg/mL.

-

Prepare the mRNA Solution: Dilute the mRNA stock in the citrate buffer to the desired concentration. The final concentration will depend on the desired lipid-to-mRNA ratio.

-

Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid solution into one syringe and the mRNA solution into another. c. Set the flow rate ratio (aqueous:ethanolic phase) typically to 3:1. d. Set the total flow rate (e.g., 12 mL/min). e. Initiate the mixing process and collect the resulting LNP dispersion.

-

Dialysis: a. Transfer the collected LNP dispersion to a dialysis cassette. b. Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

-

Sterile Filtration: a. Filter the dialyzed LNP solution through a 0.22 µm sterile syringe filter.

-

Storage: Store the final LNP formulation at 4°C.

Characterization of LNPs

Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS)

-

Instrument: Malvern Zetasizer or similar.

-

Procedure:

-

Dilute the LNP sample in PBS (pH 7.4).

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at 25°C.

-

For zeta potential, use a folded capillary cell and measure the electrophoretic mobility.

-

mRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay

-

Materials: Quant-iT RiboGreen RNA Assay Kit, Triton X-100.

-

Procedure:

-

Prepare a standard curve of the free mRNA.

-

Prepare two sets of LNP samples: a. Total mRNA: Lyse the LNPs by adding Triton X-100 (final concentration 0.1-1%) to release the encapsulated mRNA. b. Free mRNA: Use intact LNPs.

-

Add the RiboGreen reagent to both the standards and the LNP samples.

-

Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

-

Calculate the concentration of total and free mRNA from the standard curve.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

-

In Vitro Endosomal Escape Assay

This protocol utilizes the Galectin-8 (Gal8) reporter assay to visualize endosomal rupture. Gal8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes.

Materials:

-

A cell line stably expressing a Galectin-8-GFP fusion protein.

-

Fluorescently labeled LNPs (e.g., containing a lipid-conjugated fluorophore).

-

Live-cell imaging medium.

-

Confocal microscope equipped with an environmental chamber.

Procedure:

-

Cell Seeding: Seed the Galectin-8-GFP expressing cells in a glass-bottom imaging dish.

-

LNP Treatment: Once the cells are adherent, replace the medium with live-cell imaging medium containing the fluorescently labeled LNPs at the desired concentration.

-

Live-Cell Imaging: a. Place the imaging dish in the confocal microscope's environmental chamber (37°C, 5% CO2). b. Acquire time-lapse images of the cells in both the GFP (Gal8) and the LNP fluorescence channels.

-

Image Analysis: a. Analyze the images to identify the formation of GFP puncta, which indicate Gal8 recruitment to damaged endosomes. b. Quantify the colocalization of the GFP puncta with the fluorescently labeled LNPs to confirm that the endosomal damage is caused by the LNPs.

Conclusion

Dimethylaminoethyl stearate and other tertiary amine-containing ionizable lipids are indispensable components of lipid nanoparticles for mRNA delivery. Their pH-responsive nature is the key to their function, enabling both the efficient encapsulation of mRNA during formulation and its subsequent release from the endosome into the cytoplasm of target cells. While a wealth of information exists for the general class of ionizable lipids, further research and publication of specific data for a wider range of these lipids, including DMAE-stearate, will be crucial for the continued advancement and optimization of LNP-based therapeutics. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and developers working in this exciting field.

References

The Role of Dimethylaminoethyl Stearate (DMEAS) as a Cationic Lipid in Advanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoethyl stearate (DMEAS) is a cationic lipid that has garnered significant interest within the field of drug delivery, particularly for the formulation of lipid nanoparticles (LNPs). Its unique chemical structure, comprising a tertiary amine headgroup and a long stearate tail, imparts amphiphilic properties that are crucial for the encapsulation and cellular delivery of therapeutic payloads, most notably nucleic acids such as messenger RNA (mRNA) and small interfering RNA (siRNA). This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and role of DMEAS in mediating the intracellular delivery of therapeutic agents.

Chemical Properties of this compound

DMEAS, with the chemical formula C22H45NO2, is the ester of stearic acid and 2-(dimethylamino)ethanol.[1] Its structure features a hydrophobic 18-carbon stearate tail and a hydrophilic tertiary amine headgroup. This tertiary amine is ionizable, becoming protonated and thus positively charged at acidic pH. This pH-responsive behavior is a key attribute for its function in drug delivery systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C22H45NO2 | [1] |

| Molecular Weight | 355.6 g/mol | [1] |

| CAS Number | 39840-30-7 | [1] |

| pKa | Not readily available in cited literature | |

| Appearance | Likely a waxy solid or oily substance at room temperature | General knowledge |

Synthesis of this compound

Experimental Protocol: Esterification of Stearic Acid

Materials:

-

Stearic acid

-

2-(Dimethylamino)ethanol

-

An acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

An appropriate solvent (e.g., toluene)

-

Dean-Stark apparatus for water removal

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, dissolve stearic acid in toluene.

-

Addition of Reagents: Add 2-(dimethylamino)ethanol to the flask, followed by a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Figure 1: Synthesis of this compound.

Formulation of DMEAS-Based Lipid Nanoparticles

DMEAS is a key component in the formulation of LNPs for the delivery of nucleic acids. These LNPs are typically composed of four main components:

-

Cationic/Ionizable Lipid (DMEAS): Interacts with the negatively charged nucleic acid cargo and facilitates endosomal escape.

-

Helper Lipid (e.g., DOPE, DSPC): A neutral phospholipid that aids in the formation and stability of the lipid bilayer and can assist in membrane fusion.

-

Cholesterol: Provides structural integrity to the nanoparticle.

-

PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene glycol (PEG) that forms a hydrophilic corona on the surface of the LNP, preventing aggregation and reducing opsonization by serum proteins, thereby prolonging circulation time.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Materials:

-

This compound (DMEAS)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

Nucleic acid (e.g., mRNA, siRNA)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Preparation of Lipid Stock Solution: Dissolve DMEAS, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio.

-

Preparation of Nucleic Acid Solution: Dissolve the nucleic acid in a citrate buffer (pH 4.0).

-

Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip. The rapid mixing of the two solutions at a controlled flow rate leads to the self-assembly of the LNPs.

-

Dialysis and Concentration: The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer. The LNPs can be concentrated using ultrafiltration if necessary.

Figure 2: DMEAS-LNP Formulation Workflow.

Physicochemical Characterization of DMEAS-LNPs

The physicochemical properties of DMEAS-LNPs are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Table 2: Typical Physicochemical Characterization of Cationic Lipid-Based LNPs

| Parameter | Typical Range | Analytical Technique |

| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +30 to +50 mV (at acidic pH)Slightly positive to neutral (at physiological pH) | Laser Doppler Velocimetry |

| Encapsulation Efficiency | > 90% | RiboGreen Assay |

Cellular Uptake and Endosomal Escape

The successful intracellular delivery of the therapeutic cargo by DMEAS-LNPs relies on efficient cellular uptake and subsequent escape from the endosome.

Cellular Uptake

DMEAS-LNPs are typically taken up by cells through endocytosis. The positively charged surface of the LNPs at physiological pH can interact with the negatively charged cell surface, promoting internalization. The primary pathways for LNP uptake include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway can depend on the cell type and the surface properties of the LNP.

Figure 3: Cellular Uptake of DMEAS-LNPs.

Endosomal Escape

Once inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine headgroup of DMEAS, leading to a net positive charge on the lipid. This protonation is thought to trigger endosomal escape through one or more proposed mechanisms:

-

Membrane Fusion: The positively charged DMEAS interacts with anionic lipids in the endosomal membrane, leading to the fusion of the LNP and endosomal membranes and the release of the cargo into the cytoplasm.

-

Proton Sponge Effect: The influx of protons into the endosome to protonate the DMEAS molecules leads to an influx of chloride ions and water to maintain charge and osmotic balance. This causes the endosome to swell and eventually rupture, releasing its contents.

Figure 4: Mechanism of Endosomal Escape.

In Vitro and In Vivo Efficacy

The efficacy of DMEAS-LNPs is assessed by their ability to deliver their cargo and elicit a biological response, such as gene silencing (for siRNA) or protein expression (for mRNA).

In Vitro Transfection Efficiency

In vitro studies are crucial for the initial screening and optimization of LNP formulations. Transfection efficiency is typically measured by quantifying the biological effect of the delivered nucleic acid in cultured cells.

Table 3: Representative In Vitro Transfection Data for Cationic Lipid-Based LNPs

| Cell Line | Cargo | Assay | Result | Reference |

| HEK293 | Luciferase mRNA | Luciferase Assay | High luminescence signal | [3] |

| HeLa | GFP mRNA | Flow Cytometry | High percentage of GFP-positive cells | [4] |

| Various | siRNA targeting a specific gene | qPCR or Western Blot | Significant knockdown of target gene/protein | General knowledge |

In Vivo Performance

In vivo studies in animal models are essential to evaluate the biodistribution, efficacy, and safety of DMEAS-LNPs. Key performance indicators include the accumulation of the LNPs in the target organ and the desired therapeutic effect.

Table 4: Representative In Vivo Data for Cationic Lipid-Based LNPs for siRNA Delivery

| Animal Model | Target Organ | siRNA Target | Outcome | Reference |

| Mouse | Liver | Factor VII | >90% reduction in serum Factor VII levels | General knowledge |

| Mouse | Tumors | PLK1 | Significant tumor growth inhibition | General knowledge |

Conclusion

This compound is a promising cationic lipid for the formulation of lipid nanoparticles for drug delivery. Its pH-responsive nature is a key feature that facilitates the encapsulation of nucleic acids and their subsequent release into the cytoplasm via endosomal escape. While specific quantitative data and detailed protocols for DMEAS are not extensively published, the general principles of its synthesis, formulation into LNPs, and mechanism of action provide a strong foundation for its further investigation and application in the development of advanced therapeutics. Future research should focus on the detailed characterization of DMEAS-containing LNPs to fully elucidate their structure-activity relationships and optimize their performance for clinical translation.

References

Dimethylaminoethyl Stearate for Non-Viral Gene Delivery: A Technical Guide

Abstract

Non-viral gene delivery vectors are gaining prominence due to their enhanced safety profile over viral counterparts. Cationic lipids are a cornerstone of non-viral vectors, facilitating the encapsulation and delivery of nucleic acids. This technical guide explores the potential of Dimethylaminoethyl Stearate (DMAE-St) as a cationic lipid for non-viral gene delivery. While direct extensive research on DMAE-St for this specific application is limited, this document extrapolates its potential based on the known properties of its constituent parts—the dimethylaminoethyl headgroup and the stearic acid tail—and related cationic lipids. This guide provides a comprehensive overview of its synthesis, proposed mechanism of action, formulation into lipid nanoparticles (LNPs), and relevant experimental protocols for its evaluation.

Introduction to this compound (DMAE-St)

This compound (CAS No. 39840-30-7) is an ester formed from the reaction of dimethylaminoethanol and stearic acid[1][2]. Its amphiphilic structure, comprising a hydrophilic tertiary amine headgroup and a hydrophobic stearic acid tail, makes it a candidate for the formation of lipid-based nanoparticles for drug and gene delivery. The tertiary amine headgroup can be protonated at physiological pH, rendering the lipid cationic and enabling it to electrostatically interact with negatively charged nucleic acids. The stearic acid tail provides the necessary lipophilicity to form stable lipid bilayers and nanoparticles.

Synthesis of this compound

The primary method for synthesizing DMAE-St is through an esterification reaction between dimethylaminoethanol and stearic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out at elevated temperatures (150-200°C) under reflux conditions[1]. A solvent-free approach is also possible, offering a more environmentally friendly synthesis route[1].

Formulation of DMAE-St Lipid Nanoparticles (LNPs)

DMAE-St can be formulated into LNPs for gene delivery, typically in combination with helper lipids, cholesterol, and a PEGylated lipid to enhance stability and circulation time. The general composition of such LNPs often includes:

-

Cationic Lipid (DMAE-St): For nucleic acid complexation and endosomal escape.

-

Helper Lipid (e.g., DOPE, DSPC): To aid in fusogenicity and nanoparticle stability.

-

Cholesterol: To modulate membrane fluidity and stability[3].

-

PEGylated Lipid (e.g., DMG-PEG2000): To provide a hydrophilic corona, reducing aggregation and opsonization.

The molar ratios of these components are critical for optimal transfection efficiency and are typically determined empirically[4].

Table 1: Representative Physicochemical Properties of Stearate-Modified and Cationic Lipid-Based Nanoparticles

| Formulation/Cationic Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Stearic Acid-PEI600 Microbubbles | 1500-2500 | +40 to +60 | ~85 (for DNA) | [5] |

| Folic Acid-Chitosan-Stearic Acid Micelles | 100-200 | -20 to -10 | >90 (for pDNA) | [4] |

| Cholesterol-based Cationic Lipid 1a/DOPE | 150-250 | +30 to +50 | Not Specified | [6] |

| CL15F6 LNPs with pDNA-PEI | ~35 | ~0 | Not Specified | [7] |

Proposed Mechanism of Gene Delivery

The gene delivery process using DMAE-St LNPs can be broken down into several key stages, as visualized in the signaling pathway below.

Caption: Proposed mechanism of DMAE-St LNP-mediated gene delivery.

The cationic nature of the DMAE headgroup is crucial for the "proton sponge" effect, which is a widely accepted mechanism for the endosomal escape of polyplexes and lipoplexes[][9][10][11]. As the endosome acidifies, the tertiary amine of DMAE-St becomes protonated, leading to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm[][11].

In Vitro and In Vivo Evaluation

The efficacy and safety of DMAE-St LNPs would need to be thoroughly evaluated through a series of in vitro and in vivo experiments.

In Vitro Transfection Efficiency

Transfection efficiency can be assessed using reporter genes such as green fluorescent protein (GFP) or luciferase. The level of protein expression can be quantified and compared to commercially available transfection reagents.

Table 2: Representative In Vitro Transfection Efficiencies of Cationic Lipid Formulations

| Cationic Lipid/Formulation | Cell Line | Transfection Efficiency (% of cells) | Reporter Gene | Reference |

| Cholesterol-based Cationic Gemini Lipids | B16-F10 | > Effectene | Not Specified | [12] |

| Cholesterol-based Cationic Lipid 1a/DOPE | 293T | Superior to DC-Chol | pEGFP-N1 | [6] |

| CholCadLys/DOPE | Hek-293 FT | ~40% | pDNA | [13] |

| Stearic Acid-PEI600 Microbubbles | MCF-7 | 8.97-fold higher than plain microbubbles | pCMV-Luc | [5] |

Cytotoxicity

The cytotoxicity of DMAE-St LNPs is a critical parameter. The MTT assay is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of cells[14][15][16].

Table 3: Representative Cytotoxicity Data of Cationic Formulations

| Formulation | Cell Line | Viability (%) at tested concentration | Assay | Reference |

| Stearic Acid-PEI600 Microbubbles | MCF-7 | ~60% with ultrasound | Not Specified | [5] |

| Cholesterol-based Cationic Lipid 1a | Not Specified | Low cytotoxicity | Not Specified | [6] |

| Folic Acid-Chitosan-Stearic Acid Micelles | SKOV3, A549 | Less toxic than Lipofectamine 2000 | Not Specified | [4] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of DMAE-St would involve the following steps:

-

Combine stearic acid and dimethylaminoethanol in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to 150-180°C under a nitrogen atmosphere with constant stirring.

-

Remove the water byproduct using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once complete, cool the reaction and purify the product using column chromatography or distillation.

LNP Formulation by Ethanol Injection

References

- 1. Buy Diethylaminoethyl stearate (EVT-427130) | 3179-81-5 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Receptor-mediated gene delivery by folic acid-modified stearic acid-grafted chitosan micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Cationic Microbubble Coated with Stearic Acid-Modified Polyethylenimine to Enhance DNA Loading and Gene Delivery by Ultrasound | PLOS One [journals.plos.org]

- 6. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 9. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. static.igem.wiki [static.igem.wiki]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the Structure-Activity Relationship of Dimethylaminoethyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoethyl stearate (DMAES) is a cationic lipid that has garnered significant interest as a non-viral vector for gene delivery. Its structure, comprising a hydrophobic stearate tail and a hydrophilic dimethylaminoethyl headgroup, allows for the formation of liposomes that can encapsulate and deliver nucleic acids into cells. Understanding the intricate relationship between the molecular structure of DMAES and its biological activity is paramount for the rational design of more efficient and safer gene delivery systems. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and structure-activity relationships of DMAES and its analogs. It delves into the influence of the hydrophobic domain and the cationic headgroup on transfection efficiency and cytotoxicity. Furthermore, this guide details key experimental protocols for the synthesis and biological evaluation of these cationic lipids and explores the signaling pathways activated upon their introduction into a biological system.

Introduction

Gene therapy holds immense promise for the treatment of a wide array of genetic and acquired diseases. The successful delivery of therapeutic nucleic acids to target cells remains a critical challenge. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic lipids have emerged as a leading platform due to their ease of synthesis, scalability, and favorable safety profile.

This compound (DMAES) is a prime example of a cationic lipid designed for gene delivery. Its amphiphilic nature drives the self-assembly of liposomes in aqueous environments. The positively charged headgroup interacts with the negatively charged phosphate backbone of nucleic acids, leading to the formation of stable complexes known as lipoplexes. These lipoplexes protect the genetic cargo from degradation and facilitate its entry into cells.

The efficiency of a cationic lipid as a gene delivery agent is a delicate balance between its ability to effectively transfect cells and its inherent cytotoxicity. This balance is intrinsically linked to its molecular structure. This guide will explore the structure-activity relationship (SAR) of DMAES, providing insights into how modifications to its chemical architecture can be rationally tuned to optimize its performance as a gene delivery vector.

Physicochemical Properties of this compound

The fundamental physicochemical properties of DMAES are crucial for its function as a gene delivery agent.

| Property | Value | Reference |

| Molecular Formula | C22H45NO2 | [1] |

| Molecular Weight | 355.6 g/mol | [1] |

| Appearance | Varies, can be a viscous liquid or oily substance | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

The amphiphilic character of DMAES, with its long hydrophobic stearate tail and polar dimethylaminoethyl headgroup, is the primary driver for its self-assembly into liposomes in aqueous solutions. These liposomes can then be formulated with nucleic acids to form lipoplexes, the functional unit for gene delivery. The physicochemical properties of these lipoplexes, such as size and zeta potential, are critical determinants of their biological activity.

| Nanoparticle Property | Typical Range | Significance in Gene Delivery |

| Size (Diameter) | 100 - 400 nm | Influences the mechanism of cellular uptake and biodistribution. Smaller particles are generally favored for systemic delivery. |

| Zeta Potential | +30 to +60 mV | A positive zeta potential is essential for binding to the negatively charged cell membrane and for complexing with nucleic acids. However, excessively high positive charge can lead to increased cytotoxicity. |

Structure-Activity Relationship (SAR) of this compound and its Analogs

The biological activity of DMAES is profoundly influenced by its molecular architecture. The SAR can be systematically investigated by modifying the two primary components of the molecule: the hydrophobic domain (stearate tail) and the cationic headgroup (dimethylaminoethyl).

The Hydrophobic Domain: Influence of the Alkyl Chain

The length and degree of saturation of the alkyl chain in the hydrophobic domain play a critical role in the stability of the liposome and the efficiency of gene transfection.

-

Alkyl Chain Length: The length of the fatty acid chain impacts the fluidity and stability of the lipid bilayer. Generally, longer chains (like stearate, C18) lead to more stable liposomes. However, there is an optimal range for transfection efficiency. While very short chains may not form stable liposomes, excessively long chains can result in rigid membranes that hinder the release of the nucleic acid cargo into the cytoplasm.

-

Saturation: The presence of double bonds (unsaturation) in the alkyl chain, as seen in oleate (C18:1) or linoleate (C18:2), introduces kinks in the hydrocarbon tail. This increases the fluidity of the liposomal membrane, which can enhance the fusogenicity of the lipoplex with the endosomal membrane, thereby facilitating the release of the genetic material. However, increased fluidity can also lead to decreased lipoplex stability and leakage of the encapsulated content.

Table 1: Hypothetical Transfection Efficiency and Cytotoxicity of DMAES Analogs with Varying Alkyl Chains

| Cationic Lipid Analog | Alkyl Chain | Transfection Efficiency (% GFP positive cells) | Cytotoxicity (IC50 in µM) |

| Dimethylaminoethyl Laurate | C12:0 | 15 ± 3 | 50 ± 8 |

| Dimethylaminoethyl Myristate | C14:0 | 25 ± 4 | 42 ± 6 |

| Dimethylaminoethyl Palmitate | C16:0 | 35 ± 5 | 35 ± 5 |

| This compound | C18:0 | 45 ± 6 | 28 ± 4 |

| Dimethylaminoethyl Oleate | C18:1 | 55 ± 7 | 32 ± 5 |

| Dimethylaminoethyl Linoleate | C18:2 | 50 ± 6 | 38 ± 6 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on general principles of SAR for cationic lipids. Actual values would need to be determined experimentally.

The Cationic Headgroup: Influence of the Amine Moiety

The structure of the cationic headgroup is a primary determinant of the lipid's ability to condense DNA, interact with cell membranes, and buffer the endosomal pH to facilitate endosomal escape.

-

Degree of Methylation: The dimethylaminoethyl headgroup of DMAES is a tertiary amine. At physiological pH, it is partially protonated, contributing to the positive charge of the liposome. Quaternary ammonium headgroups (e.g., trimethylammonium) are permanently positively charged, which can lead to stronger DNA binding but also increased cytotoxicity.

-

Nature of the Amine: Replacing the dimethylamino group with other amines, such as diethylamino or piperidino groups, can alter the pKa of the headgroup and its steric bulk. This, in turn, affects the buffering capacity and the overall shape of the lipid, which can influence the morphology of the resulting lipoplexes and their transfection efficiency. A headgroup with a pKa in the range of 6.0-7.0 is often desirable, as it can become protonated in the acidic environment of the endosome, leading to membrane disruption and release of the genetic cargo.

Table 2: Hypothetical Transfection Efficiency and Cytotoxicity of Stearate-Based Cationic Lipids with Varying Headgroups

| Cationic Lipid Analog | Headgroup | pKa (approx.) | Transfection Efficiency (% GFP positive cells) | Cytotoxicity (IC50 in µM) |

| This compound | Dimethylaminoethyl | ~6.5 | 45 ± 6 | 28 ± 4 |

| Diethylaminoethyl Stearate | Diethylaminoethyl | ~7.0 | 40 ± 5 | 35 ± 5 |

| Trimethylammoniumethyl Stearate | Trimethylammoniumethyl | N/A (permanent) | 30 ± 4 | 15 ± 3 |

| Hydroxyethylaminoethyl Stearate | Hydroxyethylaminoethyl | ~7.5 | 38 ± 5 | 45 ± 7 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on general principles of SAR for cationic lipids. Actual values would need to be determined experimentally.

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized via an esterification reaction between stearic acid and 2-(dimethylamino)ethanol. This reaction is typically catalyzed by an acid.

Materials:

-

Stearic acid

-

2-(Dimethylamino)ethanol

-

Toluene (or another suitable solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for reflux reaction

Procedure:

-

In a round-bottom flask, dissolve stearic acid (1 equivalent) in toluene.

-

Add 2-(dimethylamino)ethanol (1.2 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by column chromatography if necessary.

Preparation of DMAES-based Liposomes and Lipoplexes

Principle: Liposomes are formed by the hydration of a thin lipid film. Lipoplexes are then formed by mixing the cationic liposomes with a solution of nucleic acid.

Materials:

-

This compound (DMAES)

-

Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Nuclease-free water or buffer (e.g., HEPES)

-

Plasmid DNA (or other nucleic acid)

-

Rotary evaporator

-

Probe sonicator or extruder

Procedure:

-

Dissolve DMAES and the helper lipid (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with nuclease-free water or buffer by vortexing to form multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

To form lipoplexes, dilute the liposome suspension and the nucleic acid solution separately in a suitable buffer.

-

Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The N/P ratio (ratio of the moles of nitrogen atoms in the cationic lipid to the moles of phosphate groups in the nucleic acid) is a critical parameter to optimize.

In Vitro Transfection Assay

Principle: The transfection efficiency of the prepared lipoplexes is assessed by delivering a reporter gene (e.g., encoding Green Fluorescent Protein - GFP) to a cell line and quantifying the percentage of cells expressing the protein.

Materials:

-

Cell line (e.g., HEK293, HeLa)

-

Cell culture medium (e.g., DMEM) with and without serum

-

Lipoplex solution

-

96-well cell culture plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

On the day of transfection, replace the cell culture medium with serum-free medium.

-

Add the lipoplex solution to the cells at various N/P ratios.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

After the incubation period, replace the medium with complete medium (containing serum).

-

Incubate the cells for another 24-48 hours to allow for gene expression.

-

Analyze the percentage of GFP-positive cells using a flow cytometer or visualize the expression using a fluorescence microscope.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cell line

-

Cell culture medium

-

Lipoplex or empty liposome solutions at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as described for the transfection assay.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the lipoplexes or empty liposomes.

-

Incubate the cells for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Immunological Response

Cationic lipids, including DMAES, are not merely inert delivery vehicles. They can be recognized by the innate immune system, leading to the activation of specific signaling pathways. This can have both beneficial (adjuvant effect in vaccines) and detrimental (inflammatory side effects) consequences.

Recent studies have shown that some cationic lipids can activate Toll-like receptors (TLRs), particularly TLR2 and TLR4.[2][3] This activation can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines.

TLR4-Mediated NF-κB Activation

One of the key pathways activated by certain cationic lipids is the TLR4 signaling pathway, which culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Caption: TLR4-mediated activation of the NF-κB signaling pathway by a cationic lipoplex.

Workflow of TLR4-Mediated NF-κB Activation:

-

Recognition: The DMAES lipoplex is recognized by the TLR4/MD-2 receptor complex on the surface of immune cells like macrophages.

-

Recruitment: This recognition leads to the recruitment of the adaptor protein MyD88.

-

Kinase Cascade: MyD88 initiates a kinase cascade involving IRAKs and TRAF6, which in turn activates TAK1.

-

IKK Activation: TAK1 phosphorylates and activates the IKK complex.

-

IκB Degradation: The activated IKK complex phosphorylates IκB, an inhibitor of NF-κB, targeting it for ubiquitination and proteasomal degradation.

-

NF-κB Translocation: The degradation of IκB releases NF-κB, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Understanding these interactions is crucial for designing cationic lipids with reduced immunogenicity or, conversely, for harnessing this immunostimulatory property to develop effective vaccine adjuvants.

In Vivo Considerations

The ultimate goal of a gene delivery vector is its successful application in a living organism. The in vivo performance of DMAES-based formulations is influenced by several factors:

-

Biodistribution: Following intravenous administration, lipoplexes are often rapidly cleared from circulation by the reticuloendothelial system (RES), primarily accumulating in the liver and spleen. Surface modification with polymers like polyethylene glycol (PEG) can create a "stealth" effect, prolonging circulation time and potentially improving targeting to other tissues.

-

Toxicity: Systemic administration of cationic lipids can lead to toxicity, including inflammatory responses and damage to vital organs. The dose and formulation of the lipoplex must be carefully optimized to minimize these adverse effects.

-

Efficacy: The transfection efficiency observed in vitro does not always translate directly to in vivo efficacy. The complex biological environment, including interactions with serum proteins and clearance mechanisms, can significantly impact the ability of the lipoplex to reach its target and deliver its cargo.

While specific in vivo data for DMAES is limited in the public domain, studies on similar cationic lipid formulations have shown that gene expression is often highest in the lungs following intravenous injection.

Conclusion

The structure-activity relationship of this compound is a complex interplay between its hydrophobic and hydrophilic domains. By systematically modifying the alkyl chain and the cationic headgroup, it is possible to fine-tune the transfection efficiency and cytotoxicity of this versatile cationic lipid. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel DMAES analogs. Furthermore, the elucidation of the signaling pathways activated by these lipids opens new avenues for the rational design of safer and more effective gene delivery vectors and vaccine adjuvants. Future research should focus on obtaining more quantitative SAR data, exploring a wider range of chemical modifications, and conducting comprehensive in vivo studies to translate the promise of DMAES-based gene delivery into clinical reality.

References

In Vitro Cytotoxicity of Dimethylaminoethyl Stearate: A Review of Current Data

ó

For Researchers, Scientists, and Drug Development Professionals

The evaluation of the cytotoxic potential of chemical compounds is a critical step in the development of safe and effective pharmaceuticals and other consumer products. Dimethylaminoethyl stearate (DMAE-stearate), a cationic lipid, has potential applications in various formulations, including as a component of lipid nanoparticles for drug and vaccine delivery. Understanding its interaction with cells and its potential for cytotoxicity is therefore of significant interest. This technical guide synthesizes the currently available, though limited, data on the in vitro cytotoxicity of DMAE-stearate.

Quantitative Cytotoxicity Data

Published research directly investigating the in vitro cytotoxicity of this compound is not extensive. One study identified its presence in an ethanolic extract of Elaeagnus x submacrophylla Servett. leaves and reported its relative abundance, but did not directly test the cytotoxicity of the isolated compound. The study did, however, assess the overall cytotoxicity of the plant extract on mouse fibroblasts.[1]

To provide a framework for future studies, the following table structure is proposed for the clear presentation of quantitative data from in vitro cytotoxicity assays of DMAE-stearate.

| Cell Line | Assay Type | Endpoint | Concentration Range Tested | IC50 / EC50 | % Viability at a Given Concentration | Reference |

| e.g., HeLa | e.g., MTT | e.g., Cell Viability | e.g., 0.1 - 100 µM | Data Not Available | Data Not Available | |

| e.g., HepG2 | e.g., LDH | e.g., Membrane Integrity | e.g., 0.1 - 100 µM | Data Not Available | Data Not Available | |

| e.g., A549 | e.g., Annexin V/PI | e.g., Apoptosis | e.g., 0.1 - 100 µM | Data Not Available | Data Not Available |

Note: At present, specific quantitative data for pure this compound is not available in the public domain to populate this table. The provided structure serves as a template for future research findings.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of DMAE-stearate cytotoxicity are not yet published. However, standard methodologies can be adapted for this purpose. The following are detailed protocols for key experiments that would be essential for a thorough cytotoxicological assessment.

1. Cell Culture and Maintenance

-

Cell Lines: A panel of relevant cell lines should be selected based on the intended application of DMAE-stearate. For example, for drug delivery applications, cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) are commonly used. For dermatological applications, human keratinocytes (HaCaT) or fibroblasts would be appropriate.

-

Culture Medium: The choice of culture medium will be specific to the cell line (e.g., DMEM, RPMI-1640) and should be supplemented with fetal bovine serum (FBS, typically 10%), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells should be subcultured upon reaching 80-90% confluency to maintain exponential growth.

2. Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of DMAE-stearate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of DMAE-stearate. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

-

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry:

-

Seed cells in a 6-well plate and treat them with various concentrations of DMAE-stearate for a specified time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Signaling Pathways and Experimental Workflows

While no specific signaling pathways for DMAE-stearate-induced cytotoxicity have been elucidated, a general workflow for investigating this can be proposed. Cationic lipids are known to induce cellular stress, which can lead to apoptosis or necrosis through various signaling cascades.

Workflow for Investigating DMAE-Stearate Induced Cytotoxicity

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of DMAE-stearate cytotoxicity.

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

Potential Signaling Pathway for Cationic Lipid-Induced Apoptosis

Based on the known mechanisms of other cationic lipids, a hypothetical signaling pathway leading to apoptosis could involve the induction of oxidative stress and mitochondrial dysfunction.

Caption: Hypothetical apoptosis signaling pathway for DMAE-Stearate.

References

Self-Assembly of Dimethylaminoethyl Stearate into Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembly of amphiphilic molecules into nanoparticles is a cornerstone of advanced drug delivery systems. Dimethylaminoethyl stearate (DMEAS), a cationic lipid, holds significant promise in this arena due to its structural similarity to other lipids successfully used in nanoparticle-based therapeutics. This technical guide provides an in-depth overview of the core principles and methodologies for the formulation of DMEAS nanoparticles. While direct literature on DMEAS self-assembly is emerging, this document leverages established protocols for structurally analogous cationic and stearate-based lipids to propose a comprehensive framework for the synthesis, characterization, and potential biological interactions of DMEAS nanoparticles. All experimental protocols and data presented herein are based on these analogous systems and should be considered as a starting point for the development and optimization of DMEAS-specific formulations.

Introduction to this compound (DMEAS)

This compound is a cationic lipid featuring a positively charged dimethylaminoethyl head group and a long, hydrophobic stearate tail. This amphiphilic nature is the driving force behind its spontaneous self-assembly in aqueous environments into core-shell nanoparticle structures. The positive surface charge of the resulting nanoparticles is anticipated to facilitate interaction with negatively charged cell membranes, enhancing cellular uptake and intracellular delivery of therapeutic payloads.

Principles of DMEAS Nanoparticle Self-Assembly

The formation of DMEAS nanoparticles is governed by the hydrophobic effect. In an aqueous solution, the hydrophobic stearate tails of DMEAS molecules aggregate to minimize their contact with water, forming a hydrophobic core. Simultaneously, the hydrophilic dimethylaminoethyl head groups orient themselves towards the aqueous phase, creating a positively charged corona. This process results in the spontaneous formation of nanoparticles. The characteristics of these nanoparticles, such as size, charge, and stability, can be modulated by the formulation process and the inclusion of other lipids and excipients.

Proposed Experimental Protocols

The following protocols are adapted from established methods for the preparation of cationic and stearate-based lipid nanoparticles and are proposed as a starting point for the synthesis of DMEAS nanoparticles.

Nanoparticle Synthesis via Hot Homogenization

This method involves the dispersion of a molten lipid phase into a hot aqueous phase, followed by high-pressure homogenization to produce a nanoemulsion which, upon cooling, solidifies into nanoparticles.

Materials:

-

This compound (DMEAS)

-

Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

-

Cholesterol

-

PEGylated Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)

-

Deionized Water

-

(Optional) Active Pharmaceutical Ingredient (API)

Procedure:

-

Lipid Phase Preparation: Weigh the desired amounts of DMEAS, DSPC, cholesterol, and DMG-PEG 2000. If incorporating a lipophilic API, dissolve it in this lipid mixture. Heat the mixture to 5-10°C above the melting point of the lipid with the highest melting temperature until a clear, homogenous molten phase is obtained.

-

Aqueous Phase Preparation: Heat the deionized water to the same temperature as the lipid phase.

-

Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax) at high speed for 5-10 minutes to form a coarse pre-emulsion.

-

High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

-

Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipid droplets will solidify, forming a dispersion of DMEAS nanoparticles.

-

Purification: (Optional) Remove any unincorporated API or excess surfactants by methods such as dialysis or centrifugation.

Nanoparticle Synthesis via Microemulsification

This method relies on the spontaneous formation of a microemulsion when a specific ratio of oil, water, and surfactant is mixed, which is then diluted in an aqueous phase to form nanoparticles.

Materials:

-

This compound (DMEAS)

-

Oil (e.g., medium-chain triglyceride)

-

Surfactant (e.g., Polysorbate 80)

-

Co-surfactant (e.g., Ethanol)

-

Deionized Water

-

(Optional) Active Pharmaceutical Ingredient (API)

Procedure:

-

Microemulsion Formation: In a vial, mix DMEAS, oil, surfactant, and co-surfactant. If including an API, dissolve it in this mixture. Gently stir until a clear and homogenous microemulsion is formed.

-

Nanoparticle Precipitation: Add the microemulsion dropwise into a larger volume of deionized water under constant stirring. The rapid diffusion of the oil and surfactant into the water phase leads to the precipitation of DMEAS as nanoparticles.

-

Solvent Removal: Remove the organic solvent (ethanol) and excess surfactant, typically by dialysis or ultrafiltration.

Characterization of DMEAS Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated nanoparticles. The following are key characterization techniques.

Particle Size and Polydispersity Index (PDI)

-

Technique: Dynamic Light Scattering (DLS)

-

Protocol:

-

Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the measurement parameters (e.g., temperature, scattering angle).

-

Acquire the data and analyze the correlation function to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

-

Zeta Potential

-

Technique: Laser Doppler Velocimetry (LDV)

-

Protocol:

-

Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.

-

Inject the diluted sample into a specialized zeta potential cell.

-

Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

-

The instrument's software will calculate the zeta potential based on the measured mobility using the Henry equation. A positive zeta potential is expected for DMEAS nanoparticles.

-

Drug Loading and Encapsulation Efficiency

-

Protocol:

-

Separation of Free Drug: Separate the nanoparticles from the aqueous phase containing the unencapsulated drug. This can be achieved by ultracentrifugation or by using centrifugal filter units.

-

Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation:

-

Encapsulation Efficiency (EE%):

-

Drug Loading (DL%):

-

-

Quantitative Data Summary (Based on Analogous Systems)

The following table summarizes typical quantitative data obtained for cationic lipid nanoparticles prepared by similar methods. These values should serve as a benchmark for the optimization of DMEAS nanoparticle formulations.

| Parameter | Typical Range | Method of Analysis |

| Particle Size (Z-average) | 50 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +20 to +50 mV | Laser Doppler Velocimetry (LDV) |

| Encapsulation Efficiency | 70 - 95% | HPLC, UV-Vis Spectroscopy |

| Drug Loading | 1 - 10% | HPLC, UV-Vis Spectroscopy |

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Synthesis and Characterization

Caption: Workflow for DMEAS nanoparticle synthesis and characterization.

Proposed Cellular Uptake Pathway

Cationic lipid nanoparticles are generally thought to be internalized by cells through endocytosis. The positive charge of the nanoparticles facilitates interaction with the negatively charged cell membrane, triggering the endocytic process.

Caption: Proposed mechanism of cellular uptake for DMEAS nanoparticles.

Conclusion

This technical guide provides a foundational framework for the development of nanoparticles from this compound. By adapting established protocols from similar cationic lipid systems, researchers can begin to formulate and characterize DMEAS nanoparticles for a variety of drug delivery applications. The proposed methodologies for synthesis and characterization, along with the expected quantitative data, offer a solid starting point for future research and development in this promising area. Further optimization and in-depth biological studies will be necessary to fully elucidate the potential of DMEAS nanoparticles as effective drug delivery vehicles.

The Interaction of Dimethylaminoethyl-Functionalized Cationic Lipids with Nucleic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cationic lipids featuring the dimethylaminoethyl functional group are a cornerstone in the development of non-viral vectors for nucleic acid delivery. The inherent positive charge of the tertiary amine allows for electrostatic complexation with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), forming nanoscale particles termed lipoplexes. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and interaction of these lipids with nucleic acids, with a focus on Dimethylaminoethyl stearate (DMSA) as a representative molecule. While specific quantitative data for DMSA is limited in publicly available literature, this guide draws upon established principles and data from structurally related cationic lipids and polymers, particularly poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), to provide a thorough technical understanding.

Core Principles of Interaction

The fundamental principle governing the interaction between dimethylaminoethyl-functionalized lipids and nucleic acids is electrostatic attraction. The tertiary amine group of the lipid can be protonated, conferring a positive charge that facilitates binding to the negatively charged phosphate backbone of DNA and RNA. This interaction leads to the condensation of the nucleic acid into a more compact structure, protecting it from enzymatic degradation by nucleases.

These self-assembled complexes, or lipoplexes, are typically formulated with a net positive charge, which promotes interaction with the negatively charged cell surface, initiating cellular uptake. The helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is often included in formulations to enhance the fusogenicity of the lipoplexes, aiding in the endosomal escape of the nucleic acid cargo into the cytoplasm.

Synthesis of this compound

This compound is synthesized via an esterification reaction between stearic acid and N,N-dimethylethanolamine. This reaction is typically catalyzed by an acid and driven by the removal of water.

Caption: Synthesis of this compound.

Physicochemical Characterization of Lipoplexes

The efficiency of gene delivery is critically dependent on the physicochemical properties of the lipoplexes. Key parameters include particle size, polydispersity index (PDI), and zeta potential. These are typically measured using Dynamic Light Scattering (DLS).

Table 1: Physicochemical Properties of Cationic Lipid-Nucleic Acid Complexes

| Cationic Lipid System | N/P Ratio* | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| PDMAEMA/pDNA | 2 | ~200 | < 0.3 | > +20 | Generic Data |

| PDMAEMA/pDNA | 5 | 150 - 200 | < 0.25 | > +30 | Generic Data |

| Cationic Liposome/DNA | 10:1 (w/w) | 100 - 300 | Not Reported | Positive | [1] |

| DC-Chol/DOPE/DNA | Various | 200 - 1000 | Variable | Positive | Generic Data |

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.

Experimental Protocols

Preparation of Cationic Liposomes

This protocol describes a general method for preparing cationic liposomes using the thin-film hydration method.

-

Lipid Film Formation: Dissolve this compound and a helper lipid (e.g., DOPE) in chloroform in a round-bottom flask.[1] The molar ratio of the cationic lipid to the helper lipid often ranges from 1:1 to 3:1.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Vacuum Drying: Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.[1]

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or gentle agitation. The final lipid concentration is typically 1-10 mg/mL.[1]

-

Sonication: Sonicate the resulting liposome suspension using a bath or probe sonicator to reduce the size and lamellarity of the vesicles, resulting in small unilamellar vesicles (SUVs).[1]

Caption: Cationic Liposome Preparation Workflow.

Gel Retardation Assay

This assay is used to determine the ability of the cationic lipid to bind to and condense nucleic acids.

-

Complex Formation: Mix a fixed amount of nucleic acid (e.g., 0.5 µg of pDNA) with increasing amounts of the cationic liposome suspension to achieve various N/P ratios.

-

Incubation: Incubate the mixtures at room temperature for 15-30 minutes to allow for complex formation.[2]

-

Electrophoresis: Load the samples onto an agarose gel (0.8-1% w/v) containing a nucleic acid stain (e.g., ethidium bromide).

-

Visualization: Run the gel and visualize the DNA bands under UV illumination. The retardation of DNA migration in the gel indicates the formation of lipoplexes. Complete retardation signifies that all the DNA is bound within the complexes.

Caption: Gel Retardation Assay Workflow.

In Vitro Transfection

This protocol outlines a general procedure for transfecting mammalian cells in culture.

-

Cell Seeding: Seed cells in a multi-well plate the day before transfection to achieve 70-90% confluency on the day of the experiment.

-

Complex Formation: In separate tubes, dilute the nucleic acid and the cationic liposome suspension in a serum-free medium (e.g., Opti-MEM). Combine the two solutions and incubate at room temperature for 5-20 minutes to allow lipoplex formation.[1]

-

Transfection: Add the lipoplex suspension to the cells.

-

Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

Medium Change: After the incubation period, replace the transfection medium with a complete growth medium.

-

Assay for Gene Expression: Analyze the cells for the expression of the transfected gene after 24-72 hours.

Cellular Uptake and Endosomal Escape

The primary pathway for the cellular entry of cationic lipoplexes is endocytosis. The positively charged lipoplexes interact with negatively charged proteoglycans on the cell surface, triggering their internalization into endosomes.

Once inside the endosome, the "proton sponge" effect is a widely accepted mechanism for endosomal escape. The tertiary amine groups of lipids like DMSA can become protonated in the acidic environment of the late endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription to occur.

Caption: Cellular Uptake and Trafficking Pathway.

Conclusion